N-(2,2,2-trifluoroethyl)-4-chloropyridine-2-carboxamide
Overview
Description
“N-(2,2,2-Trifluoroethyl)-4-chloropyridine-2-carboxamide” is likely a fluorine-containing organic compound . Fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are widely used in the field of new drug development .
Synthesis Analysis
While specific synthesis methods for “N-(2,2,2-trifluoroethyl)-4-chloropyridine-2-carboxamide” were not found, N-2,2,2-trifluoroethylisatin ketimines, a related group of compounds, have been developed as fluorine-containing synthons . They have been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is of particular interest in the development of pharmaceutical drugs. The incorporation of fluorine atoms can significantly alter the biological activity, chemical and metabolic stability of a molecule . This compound can serve as a precursor or an intermediate in synthesizing various pharmacologically active molecules, especially those targeting neurological disorders and cancers where the blood-brain barrier permeability of the drug is crucial.
Agrochemicals
In the agrochemical industry, derivatives of trifluoromethylpyridines, like our compound of interest, are used to protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives. They are key structural motifs in active ingredients for pesticides and herbicides.
properties
IUPAC Name |
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-1-2-13-6(3-5)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPYEKQGPJVSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)-4-chloropyridine-2-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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